molecular formula C9H9Cl2F3N2O2 B2794606 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2309443-45-4

2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride

Cat. No.: B2794606
CAS No.: 2309443-45-4
M. Wt: 305.08
InChI Key: QSYLDZSCMMMCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride” is a chemical compound with the empirical formula C6H4ClF3N2 . It is a fluorinated building block . The molecular weight of this compound is 196.56 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Nc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is WXNPZQIRDCDLJD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The melting point of “this compound” is 86-90 °C . The density is predicted to be 1.468±0.06 g/cm3 .

Scientific Research Applications

Pharmacological and Biological Activities

Phenolic compounds, like Chlorogenic Acid (CGA), have garnered attention due to their diverse pharmacological and biological effects. CGA, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, among others. It has been shown to regulate lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA, resulting from its interaction with various biological systems, highlight the compound's therapeutic potential and its role as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (M. Naveed et al., 2018).

Organic Chemistry and Structural Properties

The synthesis and structural properties of organic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been explored to understand the conformation of observed products through high-resolution magnetic resonance spectra and ab initio calculations. These investigations into chloral reactions with amines demonstrate the potential for creating novel organic molecules with specific functions, suggesting a similar area of research for the compound to explore its synthesis and structural properties (R. Issac & J. Tierney, 1996).

Environmental and Industrial Applications

In the context of environmental and industrial applications, organic acids have been reviewed for their use in formation-damage removal and dissolution in the oil and gas industry. Formic, acetic, citric, and lactic acids are noted for their performance in high-temperature applications and their ability to dissolve drilling-mud filter cakes or serve as iron-sequestering agents. This review underscores the importance of organic acids in reducing the environmental impact of industrial operations, indicating potential environmental applications for the discussed compound (Luai Alhamad et al., 2020).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements include H302 - H412 . Precautionary statements include P273 - P301 + P312 + P330 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2.ClH/c10-7-4(2-6(14)8(16)17)1-5(3-15-7)9(11,12)13;/h1,3,6H,2,14H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLDZSCMMMCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(C(=O)O)N)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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